molecular formula C21H28ClNO B14596300 1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride, erythro- CAS No. 59401-31-9

1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride, erythro-

Katalognummer: B14596300
CAS-Nummer: 59401-31-9
Molekulargewicht: 345.9 g/mol
InChI-Schlüssel: HNSIPVOOVSKSPV-AYCGRUCCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride, erythro- is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various scientific fields. This compound is often used in research due to its interesting chemical behavior and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride, erythro- involves several steps. The process typically starts with the preparation of the piperidine ring, followed by the introduction of the biphenyl group and the methyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride, erythro- undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride, erythro- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride, erythro- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride
  • alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride

Uniqueness

1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride, erythro- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Eigenschaften

CAS-Nummer

59401-31-9

Molekularformel

C21H28ClNO

Molekulargewicht

345.9 g/mol

IUPAC-Name

(1R,2R)-2-methyl-1-(4-phenylphenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C21H27NO.ClH/c1-17(16-22-14-6-3-7-15-22)21(23)20-12-10-19(11-13-20)18-8-4-2-5-9-18;/h2,4-5,8-13,17,21,23H,3,6-7,14-16H2,1H3;1H/t17-,21-;/m1./s1

InChI-Schlüssel

HNSIPVOOVSKSPV-AYCGRUCCSA-N

Isomerische SMILES

C[C@H](CN1CCCCC1)[C@H](C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl

Kanonische SMILES

CC(CN1CCCCC1)C(C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.